2-Bromo-4-hexylthiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXKKFNSZQNRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448244 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210705-84-3 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210705-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 4 Hexylthiophene
Regioselective Bromination of Hexylthiophenes
The synthesis of 2-bromo-4-hexylthiophene predominantly relies on the regioselective bromination of 3-hexylthiophene (B156222). Direct bromination of 3-hexylthiophene using agents like N-bromosuccinimide (NBS) can lead to a mixture of isomers, which are challenging to separate. To overcome this, specific strategies have been developed to direct the bromination to the C2 position of the thiophene (B33073) ring.
Directed Lithiation and Electrophilic Bromination Protocols
A highly effective and widely reported method for the synthesis of this compound involves a directed lithiation followed by an electrophilic bromination. lookchem.comgoogle.com This protocol offers excellent control over the regioselectivity, leading to the desired product in high yields. lookchem.com
The process begins with the deprotonation of 3-hexylthiophene at the C2 position, which is the most acidic site, using a strong base. n-Butyllithium (n-BuLi) is commonly employed for this purpose in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature, typically -78 °C. google.com This step generates a stable 2-lithiated-3-hexylthiophene intermediate.
Following the formation of the lithiated species, an electrophilic bromine source is introduced to the reaction mixture. The slow addition of bromine (Br₂) at the same low temperature ensures that the bromine atom is selectively introduced at the C2 position, yielding this compound. The reaction is then quenched, often with an aqueous solution of sodium thiosulfate, to neutralize any remaining bromine. google.com This one-pot synthesis is praised for its efficiency and high regioselectivity. google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The success of the directed lithiation and bromination protocol is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of this compound.
Key parameters that have been optimized include the reaction temperature, the rate of bromine addition, and the choice of quenching agent. Maintaining a low temperature of -78 °C throughout the lithiation and bromination steps is critical to prevent side reactions and potential "scrambling" of the bromine position. google.com Bulk addition of bromine can lead to the formation of undesired byproducts, such as di-brominated thiophenes. Therefore, a slow, incremental addition is preferred, which has been shown to significantly improve the yield.
| Parameter | Suboptimal Condition | Optimized Condition | Impact |
|---|---|---|---|
| Temperature | 0°C | -78°C | Yield improved from 43% to 92% |
| Br₂ Addition Rate | Bulk addition | Slow (0.1 eq/min) | Yield improved from 67% to 95% |
| Quenching Agent | H₂O | Na₂S₂O₃ | Purity improved from 80% to 98% |
Polymerization and Oligomerization Strategies Involving 2 Bromo 4 Hexylthiophene
Homopolymerization to Regioregular Poly(3-hexylthiophene) (P3HT)
While 2-bromo-3-hexylthiophene (B1249596) is the standard monomer for highly regioregular P3HT, the polymerization of 2-bromo-4-hexylthiophene can occur, though it presents challenges to achieving high regioregularity.
Grignard Metathesis (GRIM) polymerization is a powerful method for synthesizing regioregular P3HT. nih.govrsc.orgmdpi.com The process typically involves the reaction of a dihalothiophene with a Grignard reagent to form a thienylmagnesium halide monomer, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂. mdpi.comcmu.edu When 2,4-dibromo-3-hexylthiophene is used, the initial Grignard metathesis reaction can lead to a mixture of regioisomeric monomers. However, the polymerization of this compound itself is not the standard route for regioregular P3HT. If present as an impurity or used as the primary monomer, it can react with the growing polymer chain. This interaction can either terminate the chain, which lowers the molecular weight of the resulting polymer, or it can be incorporated into the backbone, introducing regioregularity defects of the tail-to-tail and head-to-head type. The catalyst, typically a Ni(II) complex, facilitates a chain-growth mechanism where the catalyst "walks" along the polymer chain. cmu.edu
Interactive Table: Representative Conditions for GRIM Polymerization of Thiophene (B33073) Monomers
| Monomer | Catalyst | Conditions | Resulting Polymer Properties |
|---|---|---|---|
| 2-bromo-5-chloromagnesium-3-hexylthiophene | Ni(dppp)Cl₂ | THF, 23-25 °C | Controlled molecular weight, PDI < 1.5, HT > 98% cmu.edu |
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the synthesis of organometallic monomers. researchgate.netrsc.org This method involves the palladium-catalyzed coupling of a C-H bond with a C-Br bond. tcichemicals.com The homopolymerization of 2-bromo-3-hexylthiophene via DArP has been extensively studied to produce P3HT. researchgate.netacs.org Optimized conditions, often using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a carbonate base in a polar aprotic solvent, can yield P3HT with high molecular weight and high regioregularity. researchgate.net For instance, using Herrmann's catalyst and specific phosphine ligands with 2-bromo-3-hexylthiophene has resulted in P3HT with a number-average molecular weight (Mn) of up to 30,600 g/mol and a head-to-tail regioregularity of 98%. amazonaws.com While DArP of this compound is not a standard procedure for linear P3HT, its C-H bonds could potentially be activated. However, this would likely lead to branched or hyperbranched structures rather than the desired regioregular P3HT. rsc.orgrsc.org
Interactive Table: DArP Conditions for P3HT Synthesis from 2-Bromo-3-hexylthiophene
| Catalyst System | Base | Additive/Solvent | Temperature | Mn ( g/mol ) | PDI | Regioregularity (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / P(o-MeOPh)₃ | K₂CO₃ | PivOH / DMAc | 70 °C | ~20,000 researchgate.net | 2.8 | 93.5 researchgate.net |
| Herrmann's catalyst / Tris(o-N,N-dimethylaminophenyl)phosphine | Cs₂CO₃ | THF | 125 °C | 30,600 amazonaws.com | 1.60 | 98 amazonaws.com |
Kumada Catalyst-Transfer Polycondensation (KCTP) is a specific type of chain-growth polymerization that allows for the synthesis of conjugated polymers with controlled molecular weights and narrow polydispersity indices. nih.govresearchgate.net The mechanism involves the catalyst, typically a nickel complex, remaining associated with the growing polymer chain and "transferring" from one monomer unit to the next. rsc.orguhasselt.be This method is particularly effective for producing well-defined P3HT from monomers like 2-bromo-5-chloromagnesio-3-hexylthiophene. acs.orgacs.orgresearchgate.net The use of external initiators can further control the polymerization, leading to specific polymer architectures like block copolymers or star-shaped polymers. acs.orgresearchgate.net While KCTP is a powerful tool for 3-substituted thiophenes, its application to this compound for homopolymerization is not documented for creating linear, regioregular P3HT due to the monomer's structure, which would hinder the required regioselective propagation.
Dehydrohalogenative polycondensation is a type of direct C-H arylation polymerization where a C-H bond and a C-halogen bond on the same monomer react to form a polymer, releasing a hydrogen halide. rsc.orgrsc.org Palladium-catalyzed dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene has been shown to be an efficient route to head-to-tail P3HT. tcichemicals.comscirp.org This one-pot synthesis can produce P3HT with high molecular weights and a high degree of regioregularity. amazonaws.com When applied to 2-bromo-3-alkylthiophenes, this method can also be tuned to produce branched poly(3-alkylthiophene)s by controlling the reaction conditions. rsc.orgrsc.org The polymerization of this compound under these conditions would likely favor the formation of branched or hyperbranched structures due to the availability of C-H bonds at both the 3 and 5 positions for coupling.
Copolymerization with Diverse Comonomers
This compound can be a valuable comonomer in the synthesis of copolymers, where its incorporation can be used to tune the electronic and physical properties of the resulting materials.
This compound can be copolymerized with various other monomers using cross-coupling reactions like Suzuki or Stille polymerization. In these reactions, the bromine atom on the thiophene ring provides a reactive site for coupling.
Alternating Copolymers: For the synthesis of alternating copolymers, a common strategy is to react an A-A type monomer with a B-B type monomer. For example, a diboronic ester-functionalized monomer could be reacted with a dibromo-functionalized comonomer. Alternatively, this compound could be functionalized, for instance, by converting it into a boronic ester, creating monomer M2 (5-Bromo-4-hexylthiophene-2-boronic acid pinacol (B44631) ester). uni-bayreuth.de This functionalized monomer could then be copolymerized with a dibromo-comonomer in a Suzuki coupling reaction to create an alternating structure. Such strategies are used to create donor-acceptor copolymers with tailored band gaps for applications in organic solar cells and field-effect transistors. mdpi.comlnu.edu.cnacs.org For example, alternating copolymers of oligothiophenes and electron-deficient units like 2,1,3-benzothiadiazole (B189464) have been synthesized via Stille coupling to create low-bandgap materials. lnu.edu.cn
Random Copolymers: Random copolymers can be synthesized by the copolymerization of two or more different monomers where the monomer reactivity ratios allow for their statistical incorporation into the polymer chain. For instance, the direct arylation copolymerization of 2-bromo-3-hexylthiophene with an electron-accepting comonomer, such as an unsymmetrical monothienoisoindigo motif, has been used to create donor-acceptor random copolymers. rsc.org Similarly, this compound could be included in a feed mixture with other brominated thiophene derivatives in a GRIM or DArP copolymerization to synthesize random copolymers. nsrrc.org.twumich.edu The incorporation of the 4-hexylthiophene unit would disrupt the regioregularity and crystallinity compared to pure P3HT, which could be desirable for specific applications where tuning of morphology and solubility is required.
Interactive Table: Examples of Copolymers Synthesized from Thiophene Derivatives
| Copolymer Type | Monomers | Polymerization Method | Application |
|---|---|---|---|
| Alternating | 4,7-bis(5-bromo-4-hexythiophen-2-yl)benzo[c] mdpi.comresearchgate.netselenadiazole and a carbazole-based diboronic ester | Suzuki Coupling | Electrochromic Polymers mdpi.com |
| Alternating | Oligothiophene-benzothiadiazole monomers and bis(stannyl)bithiophene | Stille Coupling | Organic Solar Cells lnu.edu.cn |
| Random | 2-bromo-3-hexylthiophene and unsymmetrical monothienoisoindigo | Direct Arylation | Organic Solar Cells rsc.org |
Control of Regioregularity and Sequence in Copolymer Structures
The control of regioregularity—the specific orientation of monomer units within the polymer chain—is paramount for achieving desired electronic and optical properties in polythiophenes. For copolymers involving hexylthiophene units, methods like Kumada Catalyst-Transfer Polycondensation (KCTP) are employed to create well-defined structures. researchgate.netumich.edu This chain-growth mechanism allows for the synthesis of polymers with controlled molecular weights and low polydispersity. acs.orgacs.org
In KCTP, a nickel catalyst moves along the growing polymer chain, which helps maintain a high degree of head-to-tail (HT) couplings, leading to highly regioregular polymers (often >98%). researchgate.netcmu.edursc.org The use of specific monomers in a sequential manner enables the synthesis of block copolymers, where different monomer blocks are added in a controlled sequence. umich.eduscispace.comrsc.org For instance, by polymerizing one monomer to completion before introducing a second, distinct blocks can be formed. umich.edu This control over sequence is crucial for developing materials with tailored functionalities. rsc.orgacs.org
The reactivity of different thiophene monomers can influence the final copolymer structure. rsc.org For example, the copolymerization of 2-bromo-3-hexylthiophene with monomers featuring different side chains can result in random or gradient copolymers depending on the relative reactivity and the addition method (batch vs. semi-batch). umich.edursc.org This precise control over both regioregularity and sequence allows for the fine-tuning of the polymer's properties. rsc.org
Oligomerization for Defined Oligothiophene Architectures
Oligomerization strategies focus on creating shorter, well-defined thiophene chains (oligothiophenes). These molecules serve as important models for understanding the properties of their polymer analogues and have applications in molecular electronics. scispace.comnih.gov
Synthesis of Dihexyl-2,2′-bithiophenes
The synthesis of dihexyl-2,2′-bithiophenes, which are dimers of hexylthiophene, is a fundamental step in building larger oligomers. These can be prepared through various coupling reactions using bromo-hexylthiophene precursors. lookchem.comgoogle.com One common method involves the lithiation of a starting material like 2-bromo-3-hexylthiophene, followed by an oxidative coupling reaction. oup.com Depending on the reaction conditions and the specific positions of the hexyl and bromo substituents, different isomers such as head-to-head (3,3'-dihexyl-2,2'-bithiophene) and head-to-tail (3,4'-dihexyl-2,2'-bithiophene) can be formed. oup.com
A selective synthesis for head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes has been developed, highlighting the ability to control the linkage between the thiophene units. acs.org Another useful building block is 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene, which has a defined structure with hexyl groups at the 4 and 4' positions, making it suitable for creating specific polymer conformations. ossila.com The separation of isomeric mixtures, which can be challenging due to similar physical properties, can be achieved through methods like preferential bromination of the more reactive isomer. oup.com
Controlled Chain Growth for Specific Oligomer Lengths
Achieving specific oligomer lengths requires precise, stepwise synthesis. Iterative growth strategies allow for the controlled addition of single thiophene units. acs.org One such method involves the regioselective metalation of a 3-substituted thiophene, followed by a nickel-catalyzed cross-coupling reaction with a bromothiophene monomer like 2-bromo-3-hexylthiophene. acs.org By repeating this protocol, the chain can be extended one unit at a time, allowing for the synthesis of bithiophenes, terthiophenes, and longer oligomers with defined lengths. acs.org
Another powerful strategy for creating monodisperse, regioregular oligo(3-hexylthiophene)s involves a "monomer-up approach" that can overcome purification challenges seen in other methods. ethz.ch This has enabled the synthesis of very long, well-defined oligomers with up to 36 repeat units. ethz.ch The synthesis of oligomers with precise chain lengths is crucial for studying how properties evolve from the molecular to the polymer scale. uky.educhemrxiv.org
ipso-Arylative Polymerization Mechanisms
ipso-Arylative polymerization is an alternative cross-coupling method that uses organic leaving groups instead of the organometallic reagents found in traditional methods like Stille or Suzuki coupling. rsc.org This approach has been used to synthesize poly(3-hexylthiophene) (P3HT). rsc.orgrsc.org
In this mechanism, a monomer bearing both a halide (e.g., bromine) and a carbinol group is used. For example, (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol can be synthesized from 2-bromo-3-hexylthiophene. rsc.org The polymerization is typically catalyzed by a palladium system, such as Pd(OAc)₂ with a phosphine ligand like PCy₃. rsc.orgresearchgate.net During the polymerization, the C-Br bond and the C-C bond adjacent to the carbinol group are coupled, with the carbinol-containing portion eliminated as a ketone (e.g., benzophenone). rsc.org
Research into this method for P3HT synthesis has shown that it can produce polymers with number-average molecular weights (Mn) in the range of 8–20 kg/mol and polydispersity indices (Đ) between 1.4 and 2.2. rsc.orgresearchgate.net However, the molecular weights achieved can be limited by side reactions that lead to the loss of the reactive end-groups from the growing polymer chain. rsc.orgrsc.org The choice of the leaving group is also critical; for instance, using a dimethylcarbinol group (which leaves as acetone) resulted in only oligomerization under similar conditions where a diphenylcarbinol group yielded a polymer. rsc.orgrsc.org
Table 1: Polymerization Results for ipso-Arylative Polymerization of a 3-Hexylthiophene (B156222) Derivative Data derived from studies on (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol. rsc.orgresearchgate.net
| Catalyst System | Monomer Leaving Group | Mn (kg/mol) | Đ (PDI) |
|---|---|---|---|
| Pd(OAc)₂/PCy₃/Cs₂CO₃ | Diphenylcarbinol | 8 - 20 | 1.4 - 2.2 |
| Pd(OAc)₂/PCy₃/Cs₂CO₃ | Dimethylcarbinol | ~3 | - |
Derivatization and Functionalization of 2 Bromo 4 Hexylthiophene and Its Polymeric Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from bromo-thiophene precursors. youtube.comnih.gov These reactions are fundamental in creating tailored monomers for subsequent polymerization or for directly functionalizing the thiophene (B33073) ring. The general mechanism involves an oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. youtube.com
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. nih.gov This method is highly effective for the C-C bond formation involving thiophene derivatives due to its tolerance of a broad range of functional groups and relatively mild reaction conditions. nih.govresearchgate.net In the context of 2-bromo-4-hexylthiophene or its isomer 2,5-dibromo-3-hexylthiophene, Suzuki coupling allows for the selective arylation at the brominated positions. researchgate.net The reaction of 2,5-dibromo-3-hexylthiophene with various arylboronic acids, catalyzed by a palladium(0) complex like Pd(PPh₃)₄, has been shown to selectively yield 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. researchgate.net The regioselectivity of the coupling often favors the more reactive C5 position of the thiophene ring. researchgate.net
Research has demonstrated that reaction conditions, such as the choice of solvent, base, and palladium catalyst, significantly influence the efficiency of the coupling. nih.gov For instance, using a solvent system of 1,4-dioxane and water can lead to higher yields due to the increased solubility of the arylboronic acids. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-hexylthiophene Derivatives
| Bromo-thiophene Reactant | Arylboronic Acid | Catalyst | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,5-dibromo-3-hexylthiophene | 4-methylphenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₃PO₄ | 75 | researchgate.net |
| 2,5-dibromo-3-hexylthiophene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₃PO₄ | 72 | researchgate.net |
| 2,5-dibromo-3-hexylthiophene | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | K₃PO₄ | 68 | researchgate.net |
| 2,5-dibromo-3-hexylthiophene | 4-iodophenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | K₃PO₄ | 65 | researchgate.net |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) compound. This reaction is particularly useful in polymer chemistry for synthesizing conjugated copolymers. researchgate.net For instance, donor-acceptor alternating π-conjugated copolymers based on 2,1,3-benzothiadiazole (B189464) and hexylthiophene units have been synthesized using the Stille cross-coupling method. researchgate.net This involves reacting dibromo- and bis(tributylstannyl) functionalized monomers. Microwave-assisted polymerization has proven to be an efficient method for producing high-molecular-weight copolymers via Stille coupling. researchgate.net
While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. harvard.edu Nevertheless, it remains a valuable tool for creating complex polymeric structures that are not easily accessible through other methods. harvard.edu
Table 2: General Conditions for Stille Coupling in Polythiophene Synthesis
| Reactant A (Halide) | Reactant B (Stannane) | Catalyst | Ligand Additives | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| Dibromo-thiophene derivative | Bis(tributylstannyl)-thiophene derivative | Pd(PPh₃)₄ or Pd₂(dba)₃ | Electron-rich, sterically hindered phosphines | DMF, Dioxane, or Toluene | Used for synthesizing alternating copolymers. | researchgate.netharvard.edu |
| Brominated P3HT (Br-P3HT) | Aryl-stannane | Pd(PPh₃)₄ | - | THF | Post-polymerization functionalization of P3HT backbone. | acs.org |
The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex. researchgate.net This method is instrumental in the synthesis of poly(3-alkylthiophene)s (PATs), including P3HT, through a chain-growth mechanism known as Kumada Catalyst-Transfer Polycondensation (KCTP). publish.csiro.auacs.org The KCTP method allows for the synthesis of P3HT with controlled molecular weight, high regioregularity, and narrow dispersity. publish.csiro.au
The polymerization is initiated by reacting a Grignard species of a thiophene monomer, such as 2-bromo-5-chloromagnesio-3-hexylthiophene, with a nickel catalyst like Ni(dppp)Cl₂. acs.orgacs.org The catalyst remains associated with the growing polymer chain, which allows for a "living" polymerization character. publish.csiro.au This living nature can be exploited for end-group functionalization by quenching the polymerization with various reagents or for the synthesis of block copolymers. publish.csiro.aursc.org Kumada coupling has also been successfully employed to synthesize specific regioisomers of dihexyl-2,2′-bithiophenes, such as head-to-tail (HT) and tail-to-tail (TT) isomers, from this compound. researchgate.net
Table 3: Examples of Kumada Coupling for Thiophene Derivatives
| Thiophene Reactant | Coupling Partner | Catalyst | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| This compound | 4-hexyl-2-thienylmagnesium bromide | Ni(dppp)Cl₂ | 4,4'-dihexyl-2,2'-bithiophene (TT) | Synthesis of tail-to-tail dimer | researchgate.net |
| 2-bromo-5-chloromagnesio-3-hexylthiophene | (Monomer for polymerization) | Ni(dppp)Cl₂ | Poly(3-hexylthiophene) (P3HT) | Controlled, chain-growth polymerization | publish.csiro.auacs.org |
| 2-bromo-5-chloromagnesio-3-hexylthiophene | Pinacol (B44631) arylboronate (in tandem reaction) | Pd catalyst | End-functionalized P3HT | One-pot synthesis of end-functionalized polymer | rsc.org |
Post-Polymerization Functionalization of Poly(3-hexylthiophene) Backbones
Post-polymerization functionalization is an attractive strategy for modifying the properties of P3HT without having to synthesize new monomers from scratch. acs.org This approach allows for the direct modification of commercially available, well-characterized P3HT.
A powerful method for introducing a wide variety of functional groups onto the P3HT backbone involves a two-step process: electrophilic bromination followed by a lithium-bromine exchange. acs.orgacs.org First, the 4-position of the thiophene rings in the P3HT backbone is selectively brominated using N-bromosuccinimide (NBS). acs.org This brominated P3HT (Br-P3HT) serves as a versatile precursor.
In the second step, the Br-P3HT is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). acs.orgberkeley.edu This induces a rapid lithium-bromine exchange, generating highly reactive thienyl lithiates along the polymer chain. acs.orgmit.edu These lithiated sites can then be quenched with a diverse range of electrophiles to install new functional groups. acs.org Researchers have demonstrated that near-quantitative lithium-bromine exchange can be achieved, even with over 100 reactive lithiated sites on a single polymer chain. acs.orgacs.org This method has been used to introduce ketones, alcohols, silyl groups, fluorine, and azides onto the P3HT backbone. acs.orgmit.edu
Table 4: Functionalization of P3HT via Lithium-Bromine Exchange and Electrophilic Quenching
| Electrophile | Functional Group Introduced | % Functionalization | Reference |
|---|---|---|---|
| Acetic anhydride | Ketone (-COCH₃) | 51-63% | acs.org |
| Benzaldehyde | Secondary alcohol (-CH(OH)Ph) | ~60% | acs.org |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | 59% | acs.org |
| N-fluorobenzenesulfonimide (NFSI) | Fluorine (-F) | ~60% | acs.org |
| Tosyl azide | Azide (-N₃) | ~60% | acs.org |
Selective C-H bond functionalization represents a highly efficient and atom-economical approach to modifying polymer backbones, as it avoids the need for pre-functionalization (like halogenation). The primary example in the context of P3HT is the direct electrophilic bromination of the C-H bond at the 4-position of the thiophene ring using N-bromosuccinimide (NBS). acs.org This reaction is highly regioselective and serves as the crucial first step for the subsequent lithium-bromine exchange reactions, as detailed in the previous section. acs.orgberkeley.edu
This bromination is a direct C-H functionalization that transforms the relatively inert C-H bond into a reactive C-Br bond, which can then participate in a wide array of cross-coupling and substitution reactions. The Br-P3HT intermediate has been successfully used as a substrate in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to introduce new functionalities. acs.org This two-step sequence, starting with selective C-H bromination, provides a versatile platform for extensively modifying the P3HT backbone and tuning its properties for specific applications. acs.org
Synthesis of Multi-Functional Thiophene Scaffolds
The synthesis of multi-functional thiophene scaffolds from this compound serves as a gateway to a diverse range of complex organic materials. The bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, enabling the construction of larger, more intricate molecular architectures with tailored functionalities.
Incorporation into Complex Molecular Systems and Extended π-Conjugated Structures
This compound is a valuable building block for the synthesis of extended π-conjugated systems, such as oligothiophenes and donor-acceptor copolymers. These materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
One common strategy for extending the π-conjugation is through metal-catalyzed cross-coupling reactions. For instance, Kumada and Suzuki cross-coupling reactions have been employed to synthesize dihexyl-2,2′-bithiophenes from this compound. This approach demonstrates a straightforward method for creating a simple, yet electronically significant, extended π-system.
A more complex application involves the incorporation of this compound into donor-acceptor (D-A) copolymers. While direct examples using this compound are not extensively documented in readily available literature, the synthesis of D-A copolymers using the isomeric 2-bromo-3-hexylthiophene (B1249596) provides a clear precedent. For example, donor-acceptor π-conjugated random copolymers based on regioregular poly(3-hexylthiophene) with unsymmetrical monothienoisoindigo moieties have been synthesized via direct arylation polycondensation of 2-bromo-3-hexylthiophene with unsymmetrical monothienoisoindigo motifs nih.gov. This method tunes the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels, which is crucial for applications in organic solar cells nih.gov. Similarly, Stille copolymerization has been used to create D-A copolymers with thiophene as the donor unit and 2,1,3-benzothiadiazole as the acceptor unit thieme-connect.de. These synthetic strategies are directly applicable to this compound for the creation of novel D-A copolymers with potentially unique electronic and optical properties.
The table below summarizes key aspects of synthesizing extended π-conjugated systems using brominated hexylthiophenes.
| Reaction Type | Reactants | Product Type | Key Features |
| Kumada Coupling | This compound, Grignard reagent | Dihexyl-2,2'-bithiophene | C-C bond formation, extension of conjugation |
| Suzuki Coupling | This compound, boronic acid/ester | Dihexyl-2,2'-bithiophene | C-C bond formation, tolerance to functional groups |
| Direct Arylation Polycondensation | 2-bromo-3-hexylthiophene, unsymmetrical monothienoisoindigo | Donor-Acceptor Copolymer | Tuning of HOMO/LUMO levels for solar cells nih.gov |
| Stille Copolymerization | Brominated hexylthiophene, organotin compound | Donor-Acceptor Copolymer | Versatile for creating various D-A architectures thieme-connect.demdpi.com |
Functionalization for Specific Sensor Applications
The functionalization of thiophene-based materials is a critical step in the development of chemical sensors. By introducing specific recognition moieties, these materials can be designed to exhibit a detectable response, such as a change in color or fluorescence, upon interaction with a target analyte.
While specific examples of sensor applications starting directly from this compound are not prevalent in the literature, the broader field of thiophene-based chemosensors provides a strong framework for potential applications. The bromine atom of this compound can be substituted with various functional groups that can act as binding sites for analytes. For example, a thiophene-based chemosensor integrating thiophene-2-carbohydrazide with picolinaldehyde has been developed for the selective detection of In³⁺ ions through a "turn-on" fluorescence response.
Furthermore, the post-polymerization functionalization of polythiophenes derived from brominated monomers is a powerful technique for creating sensory materials. For instance, regioregular polyalkylthiophene copolymers have been functionalized with tetraphenylporphyrin, leading to materials with varying dye content in the side chains, which can be utilized for chemo-recognition purposes.
The general approach for functionalizing this compound for sensor applications would involve a two-step process:
Substitution of the bromine atom: The bromine can be replaced with a functional group that can either directly interact with the analyte or serve as a reactive handle for further modification.
Introduction of the recognition moiety: A molecule with specific binding affinity for the target analyte is attached to the functionalized thiophene.
The table below outlines potential functionalization strategies for developing sensors based on a this compound scaffold.
| Target Analyte | Potential Recognition Moiety | Sensing Mechanism | Potential Functionalization Route |
| Metal Ions (e.g., In³⁺) | Hydrazone derivatives, crown ethers | Chelation-enhanced fluorescence (CHEF) | Suzuki or Stille coupling to introduce the moiety |
| Anions (e.g., F⁻, CN⁻) | Urea/thiourea derivatives, boron-based Lewis acids | Colorimetric change via hydrogen bonding or Lewis acid-base interaction | Nucleophilic substitution or cross-coupling |
| Neutral Molecules (e.g., explosives) | Electron-rich aromatic compounds | Fluorescence quenching via photoinduced electron transfer (PET) | Cross-coupling to attach the recognition unit |
Applications in Advanced Organic Electronic and Optoelectronic Devices
Organic Photovoltaic (OPV) Devices
In the realm of organic photovoltaics, 2-Bromo-4-hexylthiophene is instrumental in the synthesis of donor polymers that form the core of the device's active layer. sigmaaldrich.com It is a key monomer used to produce poly(3-hexylthiophene) (P3HT), one of the most extensively studied and utilized polymers in OPV research. sigmaaldrich.com The specific isomer, this compound, can influence the polymerization process and the resulting polymer's properties, which in turn have a significant impact on device performance. acs.orgresearchgate.net
The design of the active layer in an OPV device is critical for its efficiency. This layer typically consists of a bulk heterojunction (BHJ), an intimate mixture of an electron donor polymer and an electron acceptor material. umons.ac.be Polymers synthesized from this compound, such as P3HT, serve as the electron donor. sigmaaldrich.com The performance of these devices is highly dependent on the polymer's characteristics, including its regioregularity, molecular weight (MW), and crystallinity, which influence the active layer's morphology and electronic properties. nih.gov
Direct heteroarylation polymerization (DHAP) of this compound has been shown to produce P3HT with very high regioregularity (approaching 100%) and controlled molecular weights. researchgate.net High regioregularity leads to better π-π stacking and crystallinity, which enhances charge carrier mobility and optical absorption, ultimately boosting the short-circuit current density (Jsc) and power conversion efficiency (PCE) of the solar cell. researchgate.netnih.gov Conversely, the use of this compound in Grignard metathesis (GRIM) polymerization can sometimes lead to lower molecular weight polymers compared to its isomer, 2-bromo-3-hexylthiophene (B1249596), which can result in reduced charge carrier mobility. acs.org
Research has demonstrated that controlling the active layer's nanostructure is key to maximizing performance. For instance, incorporating functionalized nanoparticles like Au/SiO2 core/shell nanorods into a P3HT:PCBM active layer can enhance light trapping and increase PCE. nih.gov In one study, adding nanorods with an aspect ratio of ~2.5 resulted in a 7.1% improvement in PCE for a P3HT-based device. nih.gov The properties of the P3HT, derived from monomers like this compound, are fundamental to the success of such advanced active layer designs.
Table 1: Performance of OPV Devices Utilizing P3HT Derivatives
| Polymer System | Device Structure | Annealing | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Citation |
| P3HT:PC60BM | ITO/PEDOT:PSS/Active Layer/LiF/Al | 150 °C, 15 min | - | - | - | >9.53 | researchgate.net |
| P3HT:PC60BM + Au/SiO2 Nanorods (AR ~2.5) | ITO/PEDOT:PSS/Active Layer/LiF/Al | - | - | - | - | 7.1% improvement | nih.gov |
| TTT-co-P3HT:PC71BM | ITO/PEDOT:PSS/Active Layer/ZnO/Al | - | - | - | - | 0.14 | mdpi.com |
| P3HT:PC71BM | ITO/PEDOT:PSS/Active Layer/ZnO/Al | - | - | - | - | 1.15 | mdpi.com |
Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency. Dashes indicate data not specified in the source.
Effective charge transport and extraction are governed by the interfaces between the active layer and the charge-transporting layers (e.g., PEDOT:PSS). Interface engineering aims to optimize these junctions to minimize charge recombination and improve device efficiency. researchgate.net The properties of the P3HT synthesized from this compound directly affect charge transport dynamics. Higher molecular weight and regioregularity in P3HT lead to a more ordered chain packing, which facilitates efficient intrachain and interchain charge hopping, thereby increasing charge carrier mobility. acs.orgumons.ac.be
Organic Light-Emitting Diodes (OLEDs)
This compound serves as a valuable building block for the synthesis of semiconducting polymers used in organic light-emitting diodes (OLEDs). chemimpex.com Its incorporation into the polymer backbone allows for the tailoring of the material's electronic and optical properties. Polymers derived from this monomer contribute to enhanced performance in OLEDs, which are utilized in modern display technologies. chemimpex.com Specifically, these materials can lead to improvements in the color purity and brightness of the emitted light. chemimpex.com The synthesis of various materials for OLED applications has been achieved through methods like direct arylation polycondensation, which can utilize thiophene-based monomers. researchgate.net
Organic Field-Effect Transistors (OFETs)
The compound this compound is a fundamental precursor in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs). chemimpex.comsigmaaldrich.com These polymers, most notably P3HT, form the active channel layer where charge modulation and transport occur. The performance of an OFET, particularly its charge carrier mobility, is intrinsically linked to the structural order of the polymer film, which is a direct consequence of the polymer's molecular characteristics like regioregularity and molecular weight. researchgate.net
The choice of monomer isomer and polymerization technique is critical. Studies have shown that P3HT synthesized via direct heteroarylation polymerization (DHAP) using this compound can yield polymers with high regioregularity (>98%) and substantial molecular weight (Mn up to 33 kDa). researchgate.netmdpi.com This high degree of structural order allows for the formation of well-organized, crystalline domains in the thin film, which is essential for efficient charge transport. researchgate.net OFETs fabricated from such highly regioregular P3HT have demonstrated significantly higher hole mobilities (up to 0.19 cm² V⁻¹ s⁻¹) compared to P3HT synthesized by other methods like GRIM or Rieke. mdpi.com In contrast, polymerization of this compound that results in lower molecular weight polymers has been shown to reduce charge carrier mobility. acs.org
Table 2: OFET Performance of P3HT Synthesized from Thiophene (B33073) Monomers
| Polymerization Method | Monomer(s) | Regioregularity (%) | Mn (kDa) | Hole Mobility (cm² V⁻¹ s⁻¹) | Citation |
| DHAP | 2-bromo-3-hexylthiophene & this compound | >99.5 | 33 | up to 0.19 | researchgate.netmdpi.com |
| GRIM | 2-bromo-3-hexylthiophene | - | - | 0.11 | mdpi.com |
| Rieke | 2-bromo-3-hexylthiophene | - | - | up to 0.02 | mdpi.com |
| DHAP (Fluorinated) | 2-bromo-3-hexylthiophene & 2-bromo-4-fluoro-3-hexylthiophene | 78-89 | - | ~2-3 x 10⁻⁵ | harvard.edu |
Note: Mn = Number-average molecular weight. Dashes indicate data not specified in the source.
Chemical and Biological Sensor Platforms
The electronic properties of conductive polymers synthesized from this compound make them suitable for applications in sensor technology. chemimpex.com These polymers can be employed in the fabrication of chemiresistive sensors, which operate by detecting changes in electrical resistance upon exposure to an analyte. chemimpex.comresearchgate.net Such sensors can be used for the detection of various gases and environmental pollutants, playing a role in environmental monitoring. chemimpex.com For example, a copolymer incorporating bromo-hexyloxy-phenylenevinylene units has been used as the active layer in a gas sensor to quantify ethanol (B145695) in fuel mixtures. researchgate.net Although not the exact monomer, this demonstrates the principle of using halogenated, alkylated precursors for sensor materials. The unique electronic characteristics of thiophene-based organometallic compounds also suggest potential applications in sensor technologies where detecting specific analytes is required. smolecule.com
Role in Flexible and Wearable Electronic Systems
This compound is a key building block for creating conductive polymers that are essential for the burgeoning field of flexible and wearable electronics. chemimpex.com The synthesis of polymers like P3HT from this monomer yields materials that combine semiconducting properties with mechanical flexibility. nih.gov The hexyl side chain is crucial as it imparts solubility, allowing the polymers to be processed from solution using printing techniques, which is advantageous for manufacturing large-area and flexible devices at a low cost. sigmaaldrich.com
These materials are critical for developing components in wearable technology and flexible displays. chemimpex.com The resulting polymers can act as the semiconducting layer in flexible transistors or the active material in flexible solar cells. The ability to create intrinsically stretchable conductive polymers, for instance by grafting acrylate (B77674) urethane (B1682113) side chains onto a polythiophene backbone, is an active area of research aimed at improving the durability and comfort of wearable devices. mdpi.com The foundation for these advanced materials often begins with versatile monomers like this compound, which enable the construction of the core π-conjugated polymer backbone. chemimpex.comsigmaaldrich.com
Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Hexylthiophene Based Materials
Molecular Weight and Polydispersity Analysis in Polymers
The molecular weight (MW) and polydispersity index (PDI) are fundamental properties of polymers that significantly impact their physical and electronic characteristics. For polythiophenes, these parameters influence solubility, processability, and the charge carrier mobility in thin-film transistors. stanford.edu Gel Permeation Chromatography (GPC) is a widely used technique to determine the MW and PDI of these polymers. nsf.govacs.org
In a typical GPC analysis, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chlorobenzene, and passed through a column packed with porous gel. nsf.govrsc.org Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume. The molecular weight is often determined relative to polystyrene standards. acs.orgrsc.org However, since conjugated polymers like poly(3-hexylthiophene) (P3HT), a close isomer of P4HT, are stiffer than polystyrene, this can lead to an overestimation of the molecular weight. nsf.govacs.org Correction factors or universal calibration methods using an in-line viscometer can provide more accurate measurements. nsf.gov
For instance, a study on the direct heteroarylation polymerization of 2-bromo-4-hexylthiophene reported the resulting polymer to have a number-average molecular weight (Mn) of 16 kDa with a PDI of 1.8. researchgate.net Another controlled synthesis of regioregular poly(3-hexylthiophene) demonstrated the ability to control molecular weights up to 30 kDa while maintaining a low PDI of less than 1.2. nih.govacs.org
Table 1: Example Molecular Weight Data for Polythiophene Derivatives
| Polymerization Method/Monomer | Mn (kDa) | PDI (Mw/Mn) | Reference |
|---|---|---|---|
| Direct Heteroarylation of this compound | 16 | 1.8 | researchgate.net |
| Direct Heteroarylation of 2-bromo-3-hexylthiophene (B1249596) | 33 | 1.6 | researchgate.net |
| Controlled Synthesis of P3HT | >10 | <1.2 | nih.govacs.org |
| DArP of 2-bromo-3-hexylthiophene | 5.9 | 1.68 | rsc.org |
This table presents illustrative data from various polythiophene syntheses to highlight typical molecular weight and PDI values.
Spectroscopic Investigations for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure of this compound and its resulting polymers.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the monomer and to determine the regioregularity of the resulting polymer. researchgate.netresearchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the hexyl chain. In the polymer, the chemical shift of the thiophene proton is highly sensitive to the coupling (Head-to-Tail or Head-to-Head) between monomer units. A high degree of Head-to-Tail (HT) coupling in poly(alkylthiophenes) leads to more planar backbones, enhanced crystallinity, and higher charge carrier mobility. researchgate.net Detailed ¹H NMR analysis can quantify the percentage of HT linkages, with values often exceeding 97% for highly regioregular polymers. researchgate.netnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry, such as JEOL AccuTOF DART or MALDI-TOF, is used to determine the precise mass of the monomer and confirm the structure and end-groups of the polymer chains. rsc.orgmdpi.com For this compound, the expected mass would correspond to its molecular formula, C₁₀H₁₅BrS. pubcompare.ai In polymer analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide detailed information about the molecular weight distribution and identify the chemical nature of the polymer chain ends, which is crucial for understanding polymerization mechanisms and potential side reactions. mdpi.compubcompare.ai
Table 2: Illustrative Spectroscopic Data for a Thiophene Derivative
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹³C-NMR | 2-Bromo-3-(6-bromohexyl)thiophene | δ (ppm): 142.9, 128.2, 125.2, 119.9, 33.9, 32.7, 30.3, 30.1, 28.4, 28.0 | rsc.org |
| AccuTOF DART MS | 2-Bromo-3-hexylthiophene | Calculated [M+H⁺]: 247.0156, Found [M+H⁺]: 247.0155 | rsc.org |
| MALDI-TOF MS | Poly(alkylthiophenes) | Used to analyze molecular weights, distributions, and end-group structures. |
This table provides example data for a related thiophene monomer to illustrate the type of information obtained from these techniques.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound-based materials. By measuring the current response to a sweeping potential, CV can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. mdpi.comresearchgate.net These energy levels are critical for designing efficient electronic devices like organic solar cells and field-effect transistors, as they govern charge injection and transport. uwc.ac.za
The experiment is typically performed in a three-electrode cell, with the polymer film cast onto a working electrode (e.g., platinum or ITO glass), a counter electrode (e.g., platinum wire), and a reference electrode. mdpi.comresearchgate.net The onset oxidation potential (E_onset,ox) from the cyclic voltammogram is used to estimate the HOMO level, while the onset reduction potential can be used for the LUMO level. mdpi.com For poly(alkylthiophenes), the HOMO level is typically found in the range of -4.9 to -5.2 eV. researchgate.net The electrochemical band gap can be calculated from the difference between the onset oxidation and reduction potentials. uwc.ac.za
Studies on poly(3-hexylthiophene) show that HOMO levels can range from -4.92 to -5.20 eV. researchgate.net A study comparing a copolymer containing 2,3,4,5-tetrathienylthiophene with P3HT found the HOMO and LUMO levels for the copolymer to be -5.48 eV and -3.29 eV, respectively, resulting in an electrochemical band gap of 2.19 eV. uwc.ac.za
Table 3: Example Electrochemical Data for Polythiophene-Based Materials
| Material | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | -4.92 to -5.20 | -2.70 to -3.53 | ~1.97 | researchgate.netuwc.ac.za |
| TTT-co-P3HT | -5.48 | -3.29 | 2.19 | uwc.ac.za |
| Cyclic P3HT (14-mer) | -4.86 | - | - | mdpi.com |
| Cyclic P3HT (43-mer) | -4.89 | - | - | mdpi.com |
This table compiles representative HOMO/LUMO and band gap values for various polythiophene materials to illustrate the data obtained via cyclic voltammetry.
Morphological and Crystalline Structure Analysis of Thin Films (e.g., X-ray Diffraction, Atomic Force Microscopy)
The performance of devices based on polythiophene films is highly dependent on the film's morphology, specifically the packing and orientation of the polymer chains. X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) are key techniques for probing this solid-state structure. stanford.eduuobasrah.edu.iq
X-ray Diffraction (XRD): XRD, particularly grazing-incidence wide-angle X-ray scattering (GIWAXS), is used to determine the crystalline structure and orientation of polymer chains in thin films. esrf.frcambridge.org For semi-crystalline polymers like P3HT, XRD patterns typically show a strong (100) reflection corresponding to the lamellar stacking of the polymer backbones separated by the alkyl side chains. stanford.eduuobasrah.edu.iq The presence of (010) reflections indicates π-stacking between adjacent polymer chains, which is crucial for efficient charge transport. stanford.edu Highly ordered films often exhibit a preferred "edge-on" orientation, where the polymer backbones are parallel and the π-stacking direction is in the plane of the substrate, which is favorable for charge transport in transistor applications. cambridge.org The crystallinity of the films can be enhanced by annealing, which is observable as sharper and more intense diffraction peaks. chalcogen.ro
Atomic Force Microscopy (AFM): AFM provides a real-space image of the film's surface topography. uobasrah.edu.iqnih.gov It can reveal the morphology of the film, such as the presence of nanofibrillar or nodule-like structures, and provide information on surface roughness and domain size. stanford.educhalcogen.ro For P3HT, high molecular weight samples often form an isotropic nodule-like structure, while low molecular weight films can form highly ordered nanorod structures. stanford.edu High-resolution AFM can even visualize individual polymer strands and the lattice of semicrystalline films, providing unprecedented insight into molecular ordering. nih.gov The morphology observed by AFM is often correlated with processing conditions, such as the solvent used and annealing temperatures, which in turn affects device performance. stanford.educhalcogen.ro
This table summarizes typical findings from XRD and AFM analysis of poly(3-hexylthiophene) thin films, a close and well-studied analog of P4HT.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structures and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For thiophene-based compounds, DFT calculations provide valuable information about molecular orbitals, electron density distribution, and the energetics of chemical reactions.
DFT studies have been employed to understand the reactivity of brominated hexylthiophenes. For instance, the mechanism of the "halogen dance" reaction, a base-induced halogen migration, has been explored for isomers like 2-bromo-5-hexylthiophene (B1278347) using DFT. whiterose.ac.uk These studies calculate the Gibbs energies of possible intermediates to determine the most likely reaction pathway. whiterose.ac.uk Such computational insights are critical for controlling the regiochemistry during the synthesis of thiophene-based materials. For example, calculations can confirm which proton is most likely to be abstracted by a base, initiating the reaction. whiterose.ac.uk
The electronic structure of thiophene (B33073) derivatives is heavily influenced by the position and nature of substituents. DFT calculations on related molecules, such as 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives, have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap, can be tuned by different aryl groups attached to the thiophene ring. mdpi.com In one study, the calculated HOMO-LUMO gap for a series of derivatives ranged from 3.98 to 4.69 eV, indicating that substituents significantly alter the electronic properties. mdpi.com These findings suggest that polymers of 2-bromo-4-hexylthiophene would also have tunable electronic structures.
DFT is also used to probe the impact of fluorination on the electronic structure of poly(3-hexylthiophene), revealing changes in molecular orbital energies. osti.gov Furthermore, DFT computations help in understanding the planarity of polymer backbones, which is influenced by intramolecular interactions, such as the non-covalent S-O interaction in methoxy-substituted polymers, and affects the electronic properties. acs.orgescholarship.org
Table 1: Calculated HOMO, LUMO, and Energy Gaps for Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative with Pyrimidine Ring | - | - | 4.69 |
| General Range for Derivatives | - | - | 3.98 - 4.69 |
Data derived from a study on 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives. mdpi.com
Computational Modeling of Polymer Conformation and Intermolecular Interactions
The performance of semiconducting polymers is intrinsically linked to their solid-state morphology, which is dictated by polymer conformation and intermolecular interactions. Computational modeling, including molecular dynamics (MD) simulations and quantum chemical calculations, is essential for exploring these aspects.
Studies on poly(3-hexylthiophene) (P3HT), a well-researched regioisomeric analogue of the polymer derived from this compound, provide significant insights. Atomistic and coarse-grained MD simulations are used to study the conformational behavior of single P3HT chains. mdpi.com These simulations reveal various possible conformations such as toroids, bundles, random coils, and hairpins, depending on factors like temperature and solvent quality. mdpi.com
DFT calculations on P3HT oligomers have investigated the most stable conformations. Fully relaxed oligomers often exhibit non-planar backbones, with thiophene rings twisted relative to each other. researchgate.net One study found the lowest energy conformation for a P3HT decamer to have backbone twist angles of approximately 47° and hexyl side chains twisted about 75° from the thiophene plane. researchgate.net The conformation of the hexyl side chain itself has been studied in detail, identifying stable anti and gauche conformers. wiley.com
Molecular dynamics simulations are also used to model the structure of crystalline P3HT. nih.govacs.org These simulations can predict how polymer chains pack in the solid state and how this packing changes with temperature. nih.govacs.org The interdigitation of alkyl side chains between polymer backbones is a key factor influencing the crystal structure and is well-captured by these models. acs.org The interaction between polymer chains, particularly π-π stacking, is critical for charge transport and is a major focus of computational modeling. researchgate.net The energetics of polymer insertion into different environments, such as lipid bilayers, has also been modeled, highlighting how side-chain structure affects intermolecular interactions and solubility. nih.gov
Prediction of Optoelectronic Properties
Computational methods are widely used to predict the optoelectronic properties of new conjugated polymers before their synthesis. These predictions guide the design of materials with desired characteristics for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
The primary properties of interest are the HOMO and LUMO energy levels, the electronic band gap (Eg), and the absorption spectra. DFT and other quantum chemical methods are used to calculate these properties for oligomers and then extrapolate them to the polymer. For instance, studies on P3HT derivatives show that chemical modifications to the thiophene ring can significantly alter the HOMO/LUMO energies and the band gap. unesp.br
Computational studies on cyclic P3HT have shown that topology plays a crucial role in optoelectronic properties. Compared to their linear counterparts, small cyclic P3HT molecules can exhibit stronger charge delocalization. mdpi.com Cyclic voltammetry measurements, often correlated with computational results, show that the HOMO level of cyclic P3HT decreases with an increasing number of monomer units, in contrast to the trend observed for linear P3HT. mdpi.com
Table 2: Experimentally Determined and Computationally Supported Optoelectronic Properties of P3HT Derivatives
| Polymer | Degree of Polymerization (DPn) | HOMO Level (eV) |
|---|---|---|
| Linear P3HT (L14) | 14 | -4.94 |
| Linear P3HT (L43) | 43 | -4.91 |
| Cyclic P3HT (C14) | 14 | -4.86 |
| Cyclic P3HT (C43) | 43 | -4.91 |
Data from a study on linear and cyclic P3HT. mdpi.com
Theoretical calculations also support the interpretation of experimental UV-Vis absorption spectra. acs.orgescholarship.org By modeling the electronic transitions, researchers can assign specific absorption bands to phenomena such as the formation of polarons and bipolarons upon doping, which are crucial for understanding the conductive states of the polymer. mdpi.com
Future Research Directions and Emerging Trends
Innovations in Monomer Design and Polymerization Control for Tailored Properties
The performance of polymers derived from 2-Bromo-4-hexylthiophene is intrinsically linked to their molecular structure, particularly their regioregularity, molecular weight, and end-group functionality. ethz.chresearchgate.net Future research is heavily invested in fine-tuning these parameters through innovative monomer design and polymerization techniques to achieve materials with properties tailored for specific applications.
A central focus is achieving precise control over the polymerization process. While methods like GRIM polymerization of 2-bromo-3-hexylthiophene (B1249596) are known to produce highly regioregular (Head-to-Tail) P3HT, which is crucial for high charge carrier mobility, researchers are exploring chain-growth polymerization mechanisms. scientificlabs.ieacs.org These methods allow for the synthesis of polymers with predetermined molecular weights and low polydispersity, akin to living polymerizations. acs.org Control over end-group functionality is also a critical area of research, as it enables the post-polymerization modification of P3HT to create novel block copolymers and graft copolymers. researchgate.netacs.org For example, well-defined monofunctionalized P3HT can be synthesized and subsequently "grafted onto" or "grafted through" other polymer backbones to create complex architectures. researchgate.net
Monomer design is also evolving. By introducing different functional groups or atoms, such as fluorine, into the thiophene (B33073) backbone, researchers can systematically tune the electronic energy levels and intermolecular packing of the resulting polymers. acs.org This allows for the rational design of new polymer donors for organic solar cells with improved performance characteristics. acs.org Copolymers, where this compound-derived units are combined with other monomers, are also being explored to create materials with a unique combination of properties. mdpi.com
| Innovation Area | Research Focus | Desired Outcome |
| Polymerization Control | Developing chain-growth catalyst transfer polymerizations. acs.org | Precise control over molecular weight and narrow molecular weight distributions (low polydispersity). acs.org |
| End-Group Functionalization | Synthesizing monofunctionalized P3HT with specific terminal groups (e.g., thiol, carboxylic acid). researchgate.net | Enables the creation of advanced materials like "rod-coil" graft copolymers for self-assembling systems. researchgate.net |
| Monomer Modification | Incorporating atoms like fluorine into the polymer backbone or creating copolymers with other aromatic units. acs.orgmdpi.com | Fine-tuning of electronic properties (e.g., HOMO/LUMO levels) and morphology for optimized device performance. acs.org |
| Regioregularity | Optimizing synthetic methods (e.g., DArP, GRIM) to maximize Head-to-Tail (HT) coupling. researchgate.netresearchgate.net | Enhanced planarity, crystallinity, and charge carrier mobility in the resulting polymer films. researchgate.net |
Exploration of Novel Device Architectures and Integration into Hybrid Systems
Polymers synthesized from this compound are integral to various organic electronic devices, most notably organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. chemimpex.comscientificlabs.ie A significant future trend is the exploration of novel device architectures and the integration of these polymers into hybrid systems to overcome the limitations of purely organic devices.
Hybrid solar cells, which combine conjugated polymers like P3HT with inorganic semiconductor nanocrystals (e.g., titanium dioxide, TiO2), are a major area of investigation. researchgate.netd-nb.info These architectures aim to leverage the high charge carrier mobility and stability of inorganic materials with the solution-processability and tunable optical properties of polymers. d-nb.infoumons.ac.be A key challenge and research focus in these hybrid systems is controlling the interface between the organic donor (P3HT) and the inorganic acceptor (TiO2). researchgate.netumons.ac.be Inefficient charge separation at this interface often limits device performance. d-nb.info Consequently, researchers are designing novel interlayer materials, such as custom-synthesized thiophene oligomers, to modify the surface energetics of the metal oxide, reduce charge recombination, and facilitate efficient charge transfer. d-nb.info The development of these interface modifiers is crucial for realizing the full potential of hybrid solar cell technology. researchgate.net
| Device Architecture | Key Components | Research Objective |
| Hybrid Solar Cells | Electron Donor: Poly(3-hexylthiophene) (P3HT)Electron Acceptor: Inorganic Metal Oxide (e.g., TiO2) researchgate.net | To combine the processability of polymers with the stability and mobility of inorganic materials for cost-effective solar energy conversion. researchgate.net |
| Interface Engineering | Introduction of dye molecules or custom oligomer interlayers at the organic-inorganic junction. researchgate.netd-nb.info | To tailor the interface energetics, promote exciton (B1674681) dissociation, and reduce charge recombination, thereby improving power conversion efficiency. d-nb.info |
| Bulk Heterojunction (BHJ) | A blended film of a polymer donor (like P3HT) and a fullerene or non-fullerene acceptor. umons.ac.be | To create a large interfacial area for efficient charge separation throughout the active layer of an organic solar cell. |
Advanced Sensing Applications and Bioelectronic Interfaces
The unique electronic and optical properties of polythiophenes make them highly suitable for applications beyond energy and transistors, particularly in the realms of chemical sensing and bioelectronics. Future research aims to harness the capabilities of this compound-derived materials to create highly sensitive and selective sensors and to develop sophisticated interfaces with biological systems.
In sensing, these materials are being employed in the fabrication of chemical sensors capable of detecting various gases and environmental pollutants. chemimpex.com The conductivity and high surface area of polythiophene-based nanocomposites can be exploited for enhanced analyte adsorption and signal transduction. iipseries.org There is a growing belief that polythiophenes and their derivatives could replace traditional materials in chemical biosensors, offering a flexible platform that can be customized for detecting specific biological molecules. mdpi.com
A particularly exciting frontier is the use of P3HT in bioelectronics. rsc.org Due to their conductivity, flexibility, and biocompatibility, these materials are being developed for organic electrochemical transistors (OECTs) that can operate in aqueous environments and interface directly with biological systems. rsc.org Research is exploring the use of P3HT-based materials to modulate cell behavior through electrical or optical stimulation and for the development of advanced biosensors for DNA detection and other biomedical diagnostics. mdpi.comrsc.org The ability to tailor the polymer's properties through chemical synthesis opens up possibilities for creating next-generation bioelectronic devices for applications ranging from tissue engineering to diagnostics. mdpi.comrsc.org
| Application Area | Enabling Property | Future Direction |
| Chemical Sensors | Change in conductivity upon exposure to analytes. chemimpex.comiipseries.org | Development of nanocomposites with high surface area for enhanced sensitivity to environmental pollutants and gases. chemimpex.comiipseries.org |
| Biosensors | Tunable surface chemistry for specific biomolecule binding. mdpi.com | Creating platforms for gene delivery and the sensitive detection of DNA and other biomarkers. mdpi.com |
| Bioelectronic Interfaces | Biocompatibility, conductivity, and flexibility. rsc.org | Fabrication of OECTs for in-vivo monitoring and smart materials for light-activated modulation of cell fate in tissue engineering. rsc.org |
Q & A
Q. How should researchers address contradictions in reported synthetic yields or properties?
- Answer : Discrepancies often arise from variations in catalyst loading (e.g., Pd(0) from 1–5 mol%) or solvent purity. Systematic replication studies with controlled variables (e.g., moisture levels, oxygen exclusion) are critical. Cross-referencing with databases like PubChem (CID 210705-84-3) ensures alignment with peer-reviewed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
